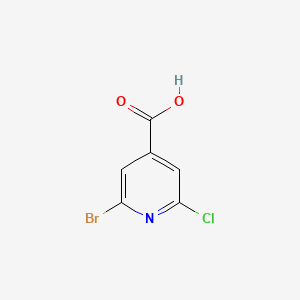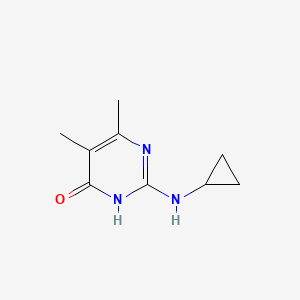
2-(cyclopropylamino)-5,6-dimethylpyrimidin-4(3H)-one
Overview
Description
2-(Cyclopropylamino)-5,6-dimethylpyrimidin-4(3H)-one (hereafter referred to as 2CPMP) is a synthetic compound with a range of potential applications in scientific research. Its structure is composed of a cyclopropyl group and a pyrimidine ring, which are held together by an amide bond. 2CPMP has found use in a variety of applications, including as a model compound for testing the activity of enzymes, as a probe for studying the structure of proteins, and as a tool for studying the mechanism of action of drugs.
Scientific Research Applications
Asymmetric Synthesis in Pharmaceutical Compounds
The compound is utilized in the asymmetric amination of meso-epoxides, which is catalyzed by soluble soybean polysaccharide . This process is significant in the synthesis of chiral β-aminoalcohol units found in many bioactive compounds. These compounds are used for therapeutic treatment of various diseases, making the role of 2-(cyclopropylamino)-5,6-dimethylpyrimidin-4(3H)-one crucial in pharmaceutical synthesis.
Catalyst in Organic Reactions
In organic chemistry, this compound serves as a catalyst. It facilitates the reaction between epoxides and amines, leading to products with good enantiomeric selectivity . This is particularly important for creating pharmaceuticals with specific desired effects and minimal side effects.
Synthesis of Cyclopropane-Containing Natural Products
The cyclopropyl group within the compound’s structure makes it a valuable player in the synthesis of cyclopropane-containing natural products . These natural products have various applications, including but not limited to, antibacterial, antifungal, and anticancer activities.
Development of Low-Toxicity Catalysts
Research has indicated the potential of using vegetable components as low-toxicity catalysts for the production of pharmaceuticals . The compound’s ability to react with vegetable powder catalysts can lead to more environmentally friendly and sustainable pharmaceutical manufacturing processes.
Innovative Synthetic Strategies
The compound is involved in innovative synthetic strategies for constructing highly functionalized cyclopropanes . This is essential for advancing the chemical synthesis of cyclopropanes, which are integral to various synthetic methodologies.
Pharmaceutical Solid Forms
There is ongoing research into novel pharmaceutical solid forms of compounds, including those similar to 2-(cyclopropylamino)-5,6-dimethylpyrimidin-4(3H)-one . These studies aim to improve the delivery and efficacy of pharmaceuticals.
properties
IUPAC Name |
2-(cyclopropylamino)-4,5-dimethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-5-6(2)10-9(12-8(5)13)11-7-3-4-7/h7H,3-4H2,1-2H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUMIXUZLWRAFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)NC2CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylamino)-5,6-dimethylpyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



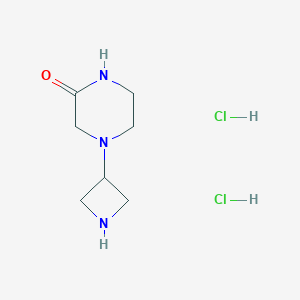

![(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1449719.png)
![4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide hydrochloride](/img/structure/B1449721.png)
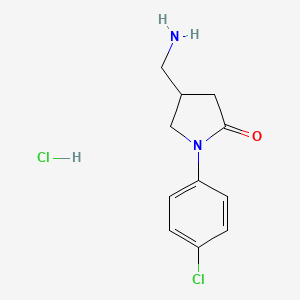
![1,3-dimethyl-1,6-dihydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione](/img/structure/B1449727.png)
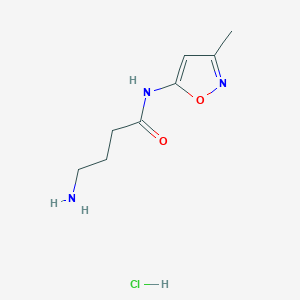



![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine oxalate](/img/structure/B1449735.png)
